molecular formula C17H17BrN2O2S B2500658 2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 477493-87-1

2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2500658
CAS No.: 477493-87-1
M. Wt: 393.3
InChI Key: RJBXOIWAKAVHJW-UHFFFAOYSA-N
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Description

2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H17BrN2O2S and its molecular weight is 393.3. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Research on similar compounds, such as bromobenzamide derivatives and thiophene-based molecules, often focuses on their synthesis and potential as building blocks in organic chemistry. For example, studies have detailed synthetic pathways for bromobenzamide compounds and explored their utility in creating complex molecular architectures. These findings suggest a potential area of research for the specified compound in the development of novel synthetic methods or as intermediates in the synthesis of biologically active molecules.

  • Synthetic Methodologies : The literature on bromobenzamide derivatives like 4-Bromobenzamide and its role in synthon modularity and crystal growth demonstrates the compound's utility in designing cocrystals with specific halogen interactions, indicating a potential application in material science and crystal engineering (Tothadi, Joseph, & Desiraju, 2013) here.

Pharmacological Research

The pharmacological properties of bromobenzamide and thiophene derivatives have been explored in various contexts, including their antitumor activity and role as intermediates in the synthesis of therapeutic agents. These studies highlight the potential biomedical applications of similar compounds in drug discovery and development.

  • Antitumor Activity : Research on imidazole derivatives, including benzimidazole and its antitumor activity, provides insights into the potential pharmacological applications of structurally related compounds. This suggests avenues for the exploration of anticancer properties in the specified compound (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009) here.

Environmental Science

Studies on brominated flame retardants and their environmental impact offer context for the ecological considerations of bromobenzamide and thiophene derivatives. The persistence, bioaccumulation, and toxicological profiles of these compounds in ecosystems underline the importance of environmental safety assessments for new chemical entities.

  • Environmental Presence and Impact : A review on novel brominated flame retardants highlights their widespread occurrence in indoor environments and potential risks, emphasizing the need for research on the environmental fate and toxicity of related compounds (Zuiderveen, Slootweg, & de Boer, 2020) here.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBXOIWAKAVHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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